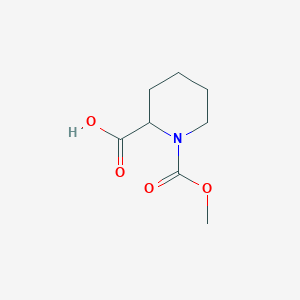

1-(Methoxycarbonyl)piperidine-2-carboxylic acid

Description

Properties

IUPAC Name |

1-methoxycarbonylpiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c1-13-8(12)9-5-3-2-4-6(9)7(10)11/h6H,2-5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPIPRBDFGPUWBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40458682 | |

| Record name | 1-(METHOXYCARBONYL)PIPERIDINE-2-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134902-40-2 | |

| Record name | 1-(METHOXYCARBONYL)PIPERIDINE-2-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

enantioselective synthesis of 1-(methoxycarbonyl)piperidine-2-carboxylic acid

An In-Depth Technical Guide to the Enantioselective Synthesis of 1-(Methoxycarbonyl)piperidine-2-carboxylic Acid

Authored by a Senior Application Scientist

Introduction: The Significance of Chiral Piperidine Scaffolds

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products. Its conformational pre-organization allows for the precise spatial orientation of substituents, making it an ideal building block for designing molecules that interact with biological targets with high affinity and selectivity. This compound, a derivative of pipecolic acid, is a particularly valuable chiral building block. The presence of two distinct carbonyl functionalities at the N-1 and C-2 positions, combined with the stereocenter at C-2, provides a versatile handle for the synthesis of complex molecules, including enzyme inhibitors and peptide mimetics. The enantiopurity of this scaffold is often critical for biological activity, necessitating the development of robust and efficient enantioselective synthetic methods. This guide provides a comprehensive overview of the key strategies for the enantioselective synthesis of this important molecule, with a focus on the underlying principles and practical applications.

Strategic Approaches to Enantioselective Synthesis

The synthesis of enantiomerically pure this compound can be approached through several distinct strategies, each with its own set of advantages and limitations. The choice of a particular method often depends on factors such as the availability of starting materials, the desired scale of the synthesis, and the required level of enantiopurity. The primary strategies discussed in this guide are:

-

Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules as starting materials.

-

Chiral Auxiliary-Mediated Synthesis: Temporarily incorporating a chiral moiety to direct stereoselective transformations.

-

Asymmetric Catalysis: Employing a chiral catalyst to create the desired stereocenter from a prochiral substrate.

-

Biocatalytic and Biosynthetic Methods: Leveraging enzymes or whole-cell systems for highly selective transformations.

Asymmetric Catalysis: The Power of Chiral Catalysts

Asymmetric catalysis represents a highly efficient and atom-economical approach to the synthesis of chiral molecules. This strategy relies on the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Both transition-metal catalysis and organocatalysis have been successfully applied to the synthesis of chiral piperidines.

Rhodium-Catalyzed Asymmetric Hydrogenation

Mechanistic Insight: Rhodium-catalyzed asymmetric hydrogenation is a powerful tool for the enantioselective reduction of prochiral olefins and ketones.[1][2] In the context of piperidine synthesis, this method can be applied to the reduction of a suitable pyridinium salt or a related unsaturated precursor. The mechanism involves the coordination of the substrate to a chiral rhodium-phosphine complex, followed by the stereoselective addition of hydrogen. The chiral ligand environment around the rhodium center dictates the facial selectivity of the hydrogenation, leading to the formation of one enantiomer in excess.

Figure 1: Simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation of a Pyridine Derivative

-

Catalyst Preparation: In a glovebox, a solution of [Rh(COD)2]BF4 (0.01 mmol) and a chiral bisphosphine ligand (e.g., (R)-BINAP, 0.011 mmol) in a degassed solvent such as methanol (5 mL) is stirred for 30 minutes.

-

Reaction Setup: The substrate, a suitable N-protected pyridine-2-carboxylic acid ester (1 mmol), is dissolved in methanol (10 mL) in a high-pressure autoclave.

-

Hydrogenation: The catalyst solution is transferred to the autoclave. The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 50 atm). The reaction mixture is stirred at a specific temperature (e.g., 40 °C) for a set time (e.g., 24 hours).

-

Work-up and Purification: After cooling and venting the hydrogen, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the enantiomerically enriched this compound methyl ester.

Data Summary:

| Catalyst System | Substrate | Yield (%) | ee (%) | Reference |

| [Rh(COD)Binapine]BF4 | 2-Acetylpyridine | >99 | 99 | [1][2] |

| Rh/(R)-Xyl-BINAP | Pyridinium Salt | up to 99 | up to 99 | [3] |

Organocatalytic Aza-Michael Addition

Mechanistic Insight: Organocatalysis offers a metal-free alternative for asymmetric synthesis.[4][5] Chiral secondary amines, such as proline derivatives, can catalyze the enantioselective aza-Michael addition of a nitrogen nucleophile to an α,β-unsaturated aldehyde.[4] The mechanism proceeds through the formation of a transient enamine intermediate from the aldehyde and the catalyst. This enamine then reacts with the nitrogen nucleophile in a stereocontrolled manner, directed by the chiral environment of the catalyst. Subsequent intramolecular cyclization and hydrolysis release the chiral piperidine product and regenerate the catalyst.

Figure 2: General workflow for organocatalytic piperidine synthesis.[4]

Experimental Protocol: Organocatalytic Cascade Reaction

-

Reaction Setup: To a solution of the α,β-unsaturated aldehyde (1 mmol) and the nitrogen nucleophile (e.g., a malonamide derivative, 1.2 mmol) in a suitable solvent (e.g., chloroform, 5 mL) is added the chiral organocatalyst (e.g., a diarylprolinol silyl ether, 0.1 mmol).

-

Reaction Conditions: The reaction mixture is stirred at room temperature for a specified period (e.g., 48-72 hours) until the starting material is consumed, as monitored by TLC.

-

Work-up and Purification: The reaction mixture is concentrated, and the residue is purified by flash column chromatography on silica gel to yield the polysubstituted piperidine.[6]

Data Summary:

| Catalyst | Substrate | Yield (%) | ee (%) | Reference |

| Diarylprolinol Silyl Ether | Cinnamaldehyde & Malonamide | up to 95 | up to 99 | [4] |

| Squaramide Catalyst | N-Boc Pyrazolinone Ketimine | up to 99 | >99 | [7] |

Biocatalytic and Biosynthetic Approaches

Nature's catalysts, enzymes, offer unparalleled stereoselectivity and operate under mild, environmentally benign conditions. Biocatalytic and biosynthetic methods for the synthesis of L-pipecolic acid and its derivatives are becoming increasingly attractive alternatives to traditional chemical synthesis.[8]

Lysine Cyclodeaminase (LCD)

Mechanistic Insight: The biosynthesis of L-pipecolic acid from L-lysine is catalyzed by the enzyme lysine cyclodeaminase (LCD).[9][10] The reaction proceeds through an NAD+-dependent oxidation of the α-amino group of lysine to an imine. This is followed by an intramolecular cyclization via nucleophilic attack of the ε-amino group, and subsequent reduction of the cyclic imine to L-pipecolic acid, with the concomitant regeneration of NAD+.[9]

Figure 3: Biosynthetic pathway from L-lysine to L-pipecolic acid.[9]

Experimental Protocol: Cell-Free Biocatalytic Synthesis

-

Enzyme Preparation: The lysine cyclodeaminase (LCD) enzyme is overexpressed in a suitable host (e.g., E. coli) and purified.

-

Reaction Setup: In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5), L-lysine (e.g., 50 mM), NAD+ (catalytic amount, e.g., 1 mM), and the purified LCD enzyme are combined. A cofactor regeneration system (e.g., glucose and glucose dehydrogenase) can be included to recycle NADH to NAD+.

-

Reaction Conditions: The reaction mixture is incubated at an optimal temperature (e.g., 30 °C) with gentle agitation. The progress of the reaction is monitored by HPLC.

-

Work-up and Purification: Once the reaction is complete, the enzyme is removed by precipitation or filtration. The product, L-pipecolic acid, can be isolated and purified from the aqueous solution using ion-exchange chromatography. Subsequent N-methoxycarbonylation and esterification would yield the target molecule.

Data Summary:

| Enzyme System | Substrate | Conversion (%) | Space-Time Yield (g L⁻¹ h⁻¹) | Reference |

| Immobilized LCD (flow reactor) | L-Lysine | >99 | 2.5 | [11] |

| Free engineered LCD (batch) | L-Lysine | 100 (at 50mM) | N/A | [12][13] |

Comparative Analysis and Future Outlook

Each of the discussed strategies offers a viable route to enantiomerically enriched this compound.

-

Asymmetric Catalysis stands out for its efficiency and the potential for large-scale production with low catalyst loading. However, the development of new catalysts and ligands can be time-consuming and expensive.

-

Organocatalysis provides a valuable metal-free alternative, often with high enantioselectivities and mild reaction conditions. The scalability of some organocatalytic processes can be a concern.

-

Biocatalytic methods are highly attractive from a green chemistry perspective, offering exceptional selectivity and operating in aqueous media. The main challenges lie in enzyme stability, cofactor regeneration, and downstream processing.

The future of the enantioselective synthesis of this and other chiral building blocks will likely involve a combination of these approaches. The development of novel catalysts, both metallic and organic, will continue to push the boundaries of efficiency and selectivity. Furthermore, advances in enzyme engineering and process intensification for biocatalytic systems will make these methods increasingly competitive for industrial-scale production.

References

-

Cihalova, S., Valero, G., Schimer, J., Humpl, M., Dracinsky, M., Moyano, A., Rios, R., & Vesely, J. (2011). Highly Enantioselective Organocatalytic Cascade Reaction for the Synthesis of Piperidines and Oxazolidines. Tetrahedron, 67(45), 8942-8950. [Link]

-

Gass, N., H-J., & Townsend, C. A. (2012). Biosynthesis of Pipecolic Acid by RapL, a Lysine Cyclodeaminase Encoded in the Rapamycin Gene Cluster. Journal of the American Chemical Society, 134(28), 11346-11349. [Link]

-

Gao, W., Zhang, X. (2015). Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. Organic Letters, 17(18), 4554-4557. [Link]

-

Conti, P., et al. (2020). Cell-free biocatalytic syntheses of l-pipecolic acid: a dual strategy approach and process intensification in flow. Green Chemistry, 22(15), 5049-5056. [Link]

-

Wang, Y., et al. (2024). Biosynthesis of L-Pipecolic Acid and Its Hydroxylated Derivatives: Enzyme, Engineering, and Synthesis Method. Biotechnology and Bioengineering. [Link]

-

Quintard, A., & Rodriguez, J. (2014). Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. Organic Letters, 16(5), 1366-1369. [Link]

-

Conti, P., et al. (2020). Cell-free biocatalytic syntheses of l-pipecolic acid: a dual strategy approach and process intensification in flow. Green Chemistry, 22(15), 5049-5056. [Link]

-

Reddy, V. U., et al. (2019). Organocatalytic asymmetric synthesis of oxazolidino spiropyrazolinones via N,O-acetalization/aza Michael addition domino reaction between N-Boc pyrazolinone ketimines and γ-hydroxyenones. Organic & Biomolecular Chemistry, 17(10), 2746-2755. [Link]

-

Anderson, E. D., et al. (2024). A Concise Enantioselective Synthesis of Fluorinated Pyrazolo-Piperidine GSK3901383A Enabled by an Organocatalytic Aza-Michael Addition. Organic Letters. [Link]

-

Planas, A., et al. (2024). Biocatalytic Synthesis of l-Pipecolic Acid by a Lysine Cyclodeaminase: Batch and Flow Reactors. ChemCatChem. [Link]

-

Gao, W., & Zhang, X. (2015). Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. Organic Letters, 17(18), 4554-4557. [Link]

-

Gao, W., & Zhang, X. (2015). Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. Organic Letters, 17(18), 4554-4557. [Link]

-

Wang, Y., et al. (2024). Biosynthesis of L-Pipecolic Acid and Its Hydroxylated Derivatives: Enzyme, Engineering, and Synthesis Method. Biotechnology and Bioengineering. [Link]

-

Wang, Y., et al. (2024). Biosynthesis of L-Pipecolic Acid and Its Hydroxylated Derivatives: Enzyme, Engineering, and Synthesis Method. Biotechnology and Bioengineering. [Link]

-

Planas, A., et al. (2024). Biocatalytic Synthesis of l-Pipecolic Acid by a Lysine Cyclodeaminase: Batch and Flow Reactors. ChemCatChem. [Link]

-

Quintard, A., & Rodriguez, J. (2014). Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. Organic Letters, 16(5), 1366-1369. [Link]

-

Planas, A., et al. (2024). Biocatalytic Synthesis of l-Pipecolic Acid by a Lysine Cyclodeaminase: Batch and Flow Reactors. ChemCatChem. [Link]

-

Gass, N., H-J., & Townsend, C. A. (2012). Biosynthesis of l-pipecolic acid. l-Pipecolic acid is derived from l-lysine via a lysine cyclodeaminase-catalyzed reaction (9). ResearchGate. [Link]

-

Quintard, A., & Rodriguez, J. (2014). Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. Organic Letters, 16(5), 1366-1369. [Link]

-

Dong, S., et al. (2018). Asymmetric Rh-Catalyzed Synthesis of Dihydronicotinamides. ACS Catalysis, 8(10), 9138-9143. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Asymmetric Rh-Catalyzed Synthesis of Dihydronicotinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organocatalytic asymmetric synthesis of oxazolidino spiropyrazolinones via N,O-acetalization/aza Michael addition domino reaction between N-Boc pyrazolinone ketimines and γ-hydroxyenones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Biosynthesis of L-Pipecolic Acid and Its Hydroxylated Derivatives: Enzyme, Engineering, and Synthesis Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Cell-free biocatalytic syntheses of l -pipecolic acid: a dual strategy approach and process intensification in flow - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC01817A [pubs.rsc.org]

- 12. vapourtec.com [vapourtec.com]

- 13. researchgate.net [researchgate.net]

1-(Methoxycarbonyl)piperidine-2-carboxylic Acid: A Scrutiny of a Synthetic Scaffold and its Potential Biological Significance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Methoxycarbonyl)piperidine-2-carboxylic acid, a derivative of the naturally occurring amino acid pipecolic acid, occupies a space in chemical catalogs primarily as a synthetic intermediate. A comprehensive review of the existing scientific literature reveals a notable absence of dedicated studies on its specific mechanism of action in biological systems. This guide, therefore, aims to provide a detailed technical overview of the parent molecule, pipecolic acid, and its bioactive derivatives, thereby offering a foundational understanding for researchers interested in exploring the potential pharmacological landscape of this compound. By dissecting the known biological roles of analogous structures, we present a scientifically grounded, hypothetical framework for investigating the biological activity and potential mechanisms of action of this compound. This document serves as a roadmap for future research, emphasizing experimental design and logical progression from foundational knowledge to novel discovery.

Introduction: The Enigmatic Status of this compound

This compound is an N-substituted derivative of piperidine-2-carboxylic acid, more commonly known as pipecolic acid. While readily available from commercial suppliers, this specific molecule has not been the subject of extensive biological investigation, as evidenced by a lack of peer-reviewed literature detailing its pharmacological effects or mechanism of action. Its primary utility appears to be in the realm of synthetic chemistry, likely as a building block for more complex molecules.

However, the piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of approved drugs with diverse biological activities.[1] Furthermore, the parent molecule, pipecolic acid, and its derivatives are not biologically inert.[2] This guide will, therefore, pivot from a direct exposition of the titular compound's mechanism of action—which is currently unknown—to a comprehensive analysis of its constituent parts and known bioactive analogs. This approach will provide researchers with the necessary intellectual toolkit to formulate hypotheses and design experiments to elucidate the biological role, if any, of this compound.

The Biological Landscape of Pipecolic Acid and its Derivatives

To understand the potential of this compound, it is essential to first grasp the biological significance of its core structure, pipecolic acid, and its well-characterized derivatives.

Pipecolic Acid: A Metabolite with Clinical and Agricultural Relevance

Pipecolic acid is a non-proteinogenic amino acid derived from the metabolism of lysine.[2] In humans, elevated levels of pipecolic acid are associated with certain metabolic disorders, such as pipecolic acidemia, a peroxisomal biogenesis disorder.[2] In the context of plant biology, pipecolic acid and its hydroxylated derivative, N-hydroxy-pipecolic acid (NHP), are crucial signaling molecules in the establishment of systemic acquired resistance (SAR), a form of broad-spectrum, long-lasting immunity against pathogens.[1][3]

N-Hydroxy-Pipecolic Acid (NHP): A Key Regulator of Plant Immunity

The mechanism of NHP in plant immunity is relatively well-understood. Upon pathogen recognition, plants synthesize pipecolic acid, which is then converted to NHP.[3] NHP acts as a mobile signal, translocating throughout the plant to prime distal tissues for a more robust and rapid defense response upon subsequent pathogen attack.[3] This priming involves the potentiation of defense-related gene expression and the accumulation of antimicrobial compounds.[1] While this mechanism is specific to plants, it highlights that N-alkoxycarbonyl derivatives of pipecolic acid are not without biological precedent.

Deconstructing this compound: A Mechanistic Hypothesis

Given the lack of direct evidence, we can propose two primary hypothetical avenues for the biological activity of this compound:

-

Prodrug Hypothesis: The N-methoxycarbonyl group may be labile in vivo, susceptible to enzymatic or chemical hydrolysis to release pipecolic acid. In this scenario, the biological effects observed would be those of the parent pipecolic acid.

-

Intrinsic Activity Hypothesis: The molecule may possess its own unique biological activity, with the N-methoxycarbonyl group contributing to its specific interaction with a biological target.

The Prodrug Pathway: Potential for Hydrolysis

The hydrolysis of amide and carbamate linkages is a common metabolic process.[4] While the stability of the N-methoxycarbonyl group in a biological milieu has not been specifically reported for this compound, it is plausible that esterases or other hydrolases could cleave this group.

Experimental Workflow to Test the Prodrug Hypothesis:

Caption: Workflow for investigating the potential hydrolysis of this compound to pipecolic acid.

The Intrinsic Activity Pathway: Exploring Novel Targets

Should the compound prove to be metabolically stable, its intrinsic activity would need to be determined. The vast chemical space of piperidine derivatives suggests a wide range of potential targets. For instance, various piperidine derivatives have been shown to exhibit antimicrobial and antitubercular activities.[5]

Hypothetical Signaling Pathway for a Novel Piperidine Derivative:

Caption: A generalized signaling pathway that could be investigated for a novel bioactive piperidine derivative.

A Proposed Research Strategy to Elucidate the Mechanism of Action

For researchers embarking on the study of this compound, a systematic and multi-faceted approach is recommended.

Step 1: Physicochemical and Metabolic Profiling

A foundational understanding of the compound's properties is paramount.

| Parameter | Experimental Method | Rationale |

| Solubility | Aqueous and organic solvent solubility assays | To determine appropriate vehicles for in vitro and in vivo studies. |

| LogP/LogD | Shake-flask or HPLC-based methods | To predict membrane permeability and general pharmacokinetic behavior. |

| Metabolic Stability | Incubation with liver microsomes and hepatocytes | To assess the likelihood of the prodrug hypothesis and predict in vivo half-life. |

| Plasma Protein Binding | Equilibrium dialysis | To determine the fraction of unbound, pharmacologically active compound. |

Step 2: Broad-Spectrum Phenotypic Screening

A high-throughput phenotypic screen can provide initial clues about the compound's biological effects.

Recommended Cell-Based Assays:

-

Antimicrobial Assays: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays against a panel of Gram-positive and Gram-negative bacteria.[5]

-

Antifungal Assays: Similar to antimicrobial assays, but against a panel of fungal strains.

-

Cytotoxicity Assays: Evaluation against a panel of cancer cell lines (e.g., NCI-60) and a non-cancerous control cell line to determine potency and selectivity.

-

Anti-inflammatory Assays: Measurement of inflammatory cytokine production (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

Step 3: Target Identification and Validation

If a consistent and potent phenotype is observed, the next phase involves identifying the molecular target.

Workflow for Target Identification:

Caption: A multi-pronged approach to identifying the molecular target of a novel bioactive compound.

Conclusion

While the mechanism of action of this compound in biological systems remains to be elucidated, its structural relationship to the bioactive molecule pipecolic acid and the broader class of pharmacologically significant piperidine derivatives makes it a compound of potential interest. This guide has provided a comprehensive overview of the known biological activities of related compounds and has outlined a robust, scientifically rigorous workflow for the systematic investigation of this enigmatic molecule. By following the proposed research strategy, from fundamental physicochemical characterization to sophisticated target identification, the scientific community can begin to unravel the potential biological significance of this compound and its derivatives.

References

- Pipecolic acid.Wikipedia. [URL: https://en.wikipedia.org/wiki/Pipecolic_acid]

- Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.ACG Publications. [URL: https://www.acgpubs.org/journal/records-of-natural-products/article/synthesis-of-some-piperazine-piperidine-amides-of-chromone-2-carboxylic-acid-as-potential-soluble-epoxide-hydrolase-seh-inhibitors-2]

- An Artificial Pathway for N-Hydroxy-Pipecolic Acid Production From L-Lysine in Escherichia coli.Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fbioe.2022.849929/full]

- N-hydroxy-pipecolic acid is a mobile metabolite that induces systemic disease resistance in Arabidopsis.PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5960312/]

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8538258/]

- Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles.MDPI. [URL: https://www.mdpi.com/1424-8247/16/9/1267]

- US7683175B2 - Process of making optically pure L-pipecolic acid and process of making anesthetics and intermediates therefrom.Google Patents. [URL: https://patents.google.

-

BD1357-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic acid. BLDpharm. [URL: https://www.bldpharm.com/products/101555-63-9.html]

- Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate.IJPRS. [URL: https://ijprs.com/abstract.php?id=1037]

- Epoxide derivatives of pipecolic acid and proline are inhibitors of pipecolate oxidase.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/9871533/]

- (PDF) An artificial pathway for N-hydroxy-pipecolic acid production from L-lysine in E. coli.ResearchGate. [URL: https://www.researchgate.

- Hydrolysis of Proteins: Breaking Down to Amino Acids.BOC Sciences. [URL: https://www.bocsci.com/blog/hydrolysis-of-proteins-breaking-down-to-amino-acids/]

- JP2008007480A - Method for producing L-pipecolic acid.Google Patents. [URL: https://patents.google.

- The structures of pipecolate derivatives. The chemical structures of...ResearchGate. [URL: https://www.researchgate.

- (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.ResearchGate. [URL: https://www.researchgate.net/publication/359051862_Synthesis_and_Antimicrobial_Activity_of_Novel_Sulfonyl_Piperidine_Carboxamide_Derivatives_Prepared_from_N-Boc-Piperidine-3-carboxylic_Acid_via_Amide_Coupling]

- 396 BCH3023 Hydrolysis Reactions of Proteins Yielding Amino Acids.YouTube. [URL: https://www.youtube.

Sources

An In-depth Technical Guide to the Stability and Degradation of 1-(methoxycarbonyl)piperidine-2-carboxylic Acid

Introduction

1-(Methoxycarbonyl)piperidine-2-carboxylic acid, a derivative of the non-proteinogenic amino acid pipecolic acid, serves as a crucial building block in contemporary drug discovery and organic synthesis.[1][2] Its unique constrained piperidine scaffold, combined with the N-methoxycarbonyl protecting group, offers specific conformational properties that are leveraged in the design of novel therapeutics, particularly in the development of soluble epoxide hydrolase (sEH) inhibitors and other complex molecular architectures.[3] The stability of this molecule is paramount, as its degradation can lead to the formation of impurities that may compromise the efficacy, safety, and shelf-life of active pharmaceutical ingredients (APIs).

This guide provides a comprehensive examination of the chemical stability and degradation pathways of this compound. We will delve into the intrinsic factors governing its stability, explore potential degradation mechanisms under various stress conditions, and present robust analytical methodologies for monitoring its integrity. This document is intended for researchers, scientists, and drug development professionals who utilize this molecule and require a deep understanding of its chemical behavior to ensure the quality and reliability of their work.

Molecular Structure and Physicochemical Properties

Understanding the stability of this compound begins with an analysis of its structure. The molecule consists of a piperidine ring N-acylated with a methoxycarbonyl group, forming a urethane linkage, and a carboxylic acid at the 2-position.

-

Molecular Formula: C₈H₁₃NO₄

-

Molecular Weight: 187.19 g/mol [4]

-

Key Functional Groups:

-

Carboxylic Acid: A primary site for potential decarboxylation and salt formation.

-

Urethane (N-methoxycarbonyl): Susceptible to hydrolysis under acidic or basic conditions.

-

Piperidine Ring: A saturated heterocyclic amine derivative that can be susceptible to oxidation.

-

The interplay of these functional groups dictates the molecule's overall reactivity and degradation profile.

Primary Degradation Pathways

While specific degradation pathways for this exact molecule are not extensively documented in public literature, we can infer likely routes based on its functional groups and data from analogous structures.[5] The primary degradation pathways are anticipated to be hydrolysis, thermal degradation, and oxidation.

Hydrolytic Degradation

Hydrolysis represents the most probable degradation pathway under aqueous conditions, particularly at non-neutral pH. The urethane linkage is the primary target.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the urethane can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the N-C bond, yielding piperidine-2-carboxylic acid (also known as pipecolic acid), methanol, and carbon dioxide.

-

Base-Catalyzed Hydrolysis: Under basic conditions, hydroxide ions can directly attack the electrophilic carbonyl carbon of the urethane, leading to the formation of an unstable intermediate that subsequently breaks down to piperidine-2-carboxylic acid, methanol, and carbonate.

Caption: Hydrolytic degradation of this compound.

Thermal Degradation

Elevated temperatures can provide the necessary energy to initiate degradation.[5] For amino acid derivatives, decarboxylation is a common thermal degradation route.[6][7]

-

Decarboxylation: The carboxylic acid group can be lost as CO₂, particularly at high temperatures, to form N-methoxycarbonylpiperidine. This is a significant concern during manufacturing processes involving heat, such as drying.

-

Urethane Cleavage: The urethane linkage itself can be thermally labile, potentially leading to a different fragmentation pattern than hydrolysis.

Caption: Potential thermal degradation via decarboxylation.

Oxidative Degradation

The piperidine ring, although containing a urethane nitrogen, may still be susceptible to oxidation, especially in the presence of oxidizing agents or atmospheric oxygen over extended periods.[5]

-

N-Oxide Formation: While less likely due to the electron-withdrawing nature of the methoxycarbonyl group, oxidation at the nitrogen atom to form an N-oxide cannot be entirely ruled out under strong oxidative stress.

-

Ring Opening: More aggressive oxidation could lead to the opening of the piperidine ring, resulting in a variety of linear degradation products.[5]

Analytical Methodologies for Stability Assessment

A robust analytical strategy is essential for monitoring the stability of this compound and quantifying its degradation products. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose.[8][9]

Forced Degradation Studies

Forced degradation studies are critical for systematically investigating the stability of a compound and identifying potential degradation products.[5] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Caption: Workflow for a forced degradation study.

Recommended Analytical Techniques

| Technique | Purpose | Typical Parameters | Advantages |

| HPLC-UV | Separation and quantification of the parent compound and non-volatile degradants. | Column: C18 Reverse-PhaseMobile Phase: Acetonitrile/Water gradient with 0.1% Formic AcidDetection: UV at ~210 nm | Robust, reproducible, widely available.[9] |

| LC-MS | Identification of degradation products. | Coupled with the HPLC method. | Provides molecular weight information for structural elucidation of unknown peaks. |

| GC-MS | Analysis of volatile degradants (e.g., methanol). | Requires appropriate sample preparation or headspace analysis. | High sensitivity for volatile compounds.[9] |

| NMR | Definitive structural elucidation of isolated degradation products. | ¹H and ¹³C NMR. | Provides detailed structural information.[10] |

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound (1 mg/mL) in a 50:50 mixture of acetonitrile and water.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store in the dark at room temperature for 24 hours.

-

Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve in the stock solution solvent for analysis.

-

Photostability: Expose the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.

-

-

Sample Analysis:

-

At specified time points, withdraw an aliquot from each stress condition.

-

Neutralize the acidic and basic samples before injection if necessary.

-

Analyze all samples by a validated stability-indicating HPLC method (e.g., C18 column, gradient elution with acetonitrile/water containing 0.1% formic acid, UV detection at 210 nm).

-

Use LC-MS to obtain mass data for any new peaks observed.

-

Data Interpretation: Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control. Identify degradants based on retention time and mass spectral data.

Protocol 2: Isothermal Stability at Elevated Temperature

Objective: To assess the solid-state thermal stability of the compound.

Methodology:

-

Sample Preparation: Accurately weigh approximately 5 mg of solid this compound into several glass vials.

-

Incubation: Place the vials in a calibrated oven at a constant temperature (e.g., 60°C).

-

Time Points: At predetermined time intervals (e.g., 0, 24, 48, 72, 168 hours), remove one vial from the oven.

-

Analysis: Allow the vial to cool to room temperature. Dissolve the contents in a known volume of a suitable solvent (e.g., 50:50 acetonitrile/water) and analyze by HPLC to determine the remaining percentage of the parent compound.

Summary of Stability Profile

The following table summarizes the expected stability of this compound based on its chemical structure. The quantitative data presented is hypothetical and should be confirmed by experimental studies.

| Stress Condition | Reagent/Condition | Expected Degradation | Primary Degradant(s) |

| Acidic | 0.1 M HCl, 60°C | Significant | Piperidine-2-carboxylic acid |

| Basic | 0.1 M NaOH, RT | Very Rapid | Piperidine-2-carboxylic acid |

| Oxidative | 3% H₂O₂, RT | Moderate | Oxidized ring products |

| Thermal (Solid) | 80°C | Slow to Moderate | Decarboxylation products |

| Photolytic | UV/Vis Light | Possible | Various photoproducts |

Conclusion and Recommendations

This compound is most susceptible to degradation via hydrolysis, particularly under basic conditions. The urethane linkage is the primary point of failure, leading to the formation of pipecolic acid. Thermal and oxidative degradation are also potential pathways that must be considered during manufacturing, formulation, and storage.

Recommendations for Handling and Storage:

-

Storage: To ensure long-term stability, store the compound in a cool, dark, and dry place, preferably under an inert atmosphere to minimize oxidative degradation.[5]

-

pH Control: In solution, maintain the pH close to neutral (pH 6-7) to minimize both acid and base-catalyzed hydrolysis. Avoid strongly acidic or basic conditions in processing steps.

-

Temperature Control: Avoid exposure to high temperatures during processing and storage to prevent thermal degradation and decarboxylation.

A thorough understanding of these stability aspects is crucial for any scientist working with this compound, ensuring the integrity of experimental results and the quality of final products.

References

-

Mahmud, N., Benamor, A., Soliman, A., & Nasser, M. S. (2018). Thermal degradation of aqueous amine/amino acid solutions in the presence and absence of CO2. Qatar University Digital Hub. Retrieved from [Link]

- Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.

-

PubChem. (n.d.). 1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidine-3-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). Pipecolic Acid. Retrieved from [Link]

-

Golm Metabolome Database. (n.d.). Synonyms of Piperidine-2-carboxylic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Pipecolic acid. Retrieved from [Link]

-

PubMed. (n.d.). Enzymatic synthesis of L-pipecolic acid by Delta1-piperideine-2-carboxylate reductase from Pseudomonas putida. Retrieved from [Link]

-

Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 535-75-1 Piperidine-2-carboxylic acid Impurity. Retrieved from [Link]

-

PMC. (2024, November 25). Thermal degradation of 18 amino acids during pyrolytic processes. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Retrieved from [Link]

-

ResearchGate. (2017, March 31). Degradation Pathway. Retrieved from [Link]

-

PMC. (n.d.). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Retrieved from [Link]

-

Constructor University Library. (n.d.). Thermal Degradation of Food Proteins. Retrieved from [Link]

-

ScienceDirect. (2023, October 12). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Retrieved from [Link]

-

Reddit. (n.d.). Does thermal degradation of amino acids destroy their functionality?. Retrieved from [Link]

-

ACG Publications. (2023, March 10). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]

Sources

- 1. Buy 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic acid | 105751-19-7 [smolecule.com]

- 2. Pipecolic acid - Wikipedia [en.wikipedia.org]

- 3. acgpubs.org [acgpubs.org]

- 4. chemscene.com [chemscene.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Thermal degradation of 18 amino acids during pyrolytic processes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. uvadoc.uva.es [uvadoc.uva.es]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Conformational Landscape of 1-(Methoxycarbonyl)piperidine-2-carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: The conformational flexibility of the piperidine scaffold is a cornerstone of its prevalence in medicinal chemistry, profoundly influencing molecular recognition and pharmacological activity. This guide provides a comprehensive technical exploration of the conformational analysis of 1-(methoxycarbonyl)piperidine-2-carboxylic acid, a substituted pipecolic acid derivative. We delve into the critical interplay of steric and electronic factors governed by the N-methoxycarbonyl and the C2-carboxylic acid substituents, which dictates the molecule's three-dimensional architecture. This document serves as a practical resource, detailing robust experimental and computational methodologies for elucidating the conformational equilibria of this important structural motif.

Introduction: The Significance of Conformational Control in Piperidine Scaffolds

The piperidine ring, a saturated six-membered heterocycle, is a privileged scaffold in drug discovery, appearing in a vast array of approved pharmaceuticals.[1] Its non-planar, chair-like conformations allow for the precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets. The conformational preferences of substituted piperidines are dictated by a delicate balance of steric and electronic effects. In the case of this compound, the introduction of an N-acyl group and a C2-substituent introduces significant conformational constraints that are paramount to understanding its chemical behavior and potential as a building block in drug design.

The parent amino acid, pipecolic acid (piperidine-2-carboxylic acid), is a chiral molecule with the S-stereoisomer being the more common naturally occurring form.[2] Its conformational landscape is already complex, with the piperidine ring capable of adopting two chair conformations.[3] The addition of the N-methoxycarbonyl group introduces the phenomenon of amide bond isomerism (cis/trans) and the potential for pseudoallylic strain, which can dramatically alter the conformational equilibrium.[4] This guide will systematically dissect these conformational features, providing a roadmap for their characterization.

Key Conformational Considerations

The conformational analysis of this compound revolves around three primary structural features:

-

Piperidine Ring Pucker: The piperidine ring predominantly adopts a chair conformation to minimize torsional strain. However, the presence of bulky substituents can lead to the population of twist-boat or boat conformations.

-

Amide Bond Isomerism: The partial double bond character of the N-C(O) bond restricts rotation, leading to the existence of cis and trans amide isomers. The energy barrier between these isomers is often high enough to allow for their individual observation by techniques like NMR spectroscopy.

-

Substituent Orientation: The carboxylic acid group at the C2 position can exist in either an axial or equatorial orientation. The relative stability of these orientations is influenced by steric interactions and, crucially, by the nature of the N1-substituent.

A pivotal concept in understanding the conformational preferences of N-acylated 2-substituted piperidines is pseudoallylic strain (A(1,3) strain) .[4] The conjugation of the nitrogen lone pair with the carbonyl group of the methoxycarbonyl substituent flattens the geometry around the nitrogen atom, creating a pseudo-allylic system. This introduces a steric clash between the N-substituent and an equatorial substituent at the C2 position. To alleviate this strain, the C2-substituent is strongly biased towards the axial orientation.[4]

Experimental Approaches to Conformational Analysis

A multi-pronged experimental approach is essential for a thorough conformational analysis. Here, we detail the core techniques and their application to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for studying conformational equilibria in solution. A combination of one-dimensional and two-dimensional NMR experiments provides invaluable information on the relative populations of conformers and the kinetics of their interconversion.

Experimental Protocol: Variable Temperature (VT) NMR Spectroscopy

-

Sample Preparation: Dissolve a 5-10 mg sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or acetone-d₆) in a 5 mm NMR tube. The choice of solvent can influence the conformational equilibrium.

-

Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).

-

Low-Temperature Analysis: Gradually lower the temperature of the NMR probe in decrements of 10-20 K. At each temperature, allow the sample to equilibrate for 5-10 minutes before acquiring a new ¹H spectrum.

-

Coalescence and Low-Temperature Regime: As the temperature decreases, the rate of conformational exchange slows down. This will lead to the broadening of signals corresponding to atoms that are in different chemical environments in the exchanging conformers. Below the coalescence temperature, separate sets of signals for each populated conformer may be observed.

-

Data Analysis:

-

Conformer Population: Integrate the signals corresponding to the distinct conformers at a temperature well below coalescence to determine their relative populations. The Gibbs free energy difference (ΔG°) can then be calculated using the equation: ΔG° = -RTlnK, where K is the equilibrium constant (ratio of conformer populations).

-

Activation Energy Barrier: The energy barrier for conformational interconversion (ΔG‡) can be estimated from the coalescence temperature (Tc) using the Eyring equation.

-

Expected Observations: For this compound, one would expect to observe distinct sets of signals for the cis and trans amide isomers at low temperatures. Further splitting within each isomer's signals could indicate the presence of different ring conformations, although the chair form is expected to be dominant.

Advanced NMR Techniques:

-

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These experiments can establish through-space proximity between protons, providing crucial information for assigning the stereochemistry and relative orientation of substituents in different conformers. For example, a strong NOE between the methoxy protons and the C2-proton would be indicative of a specific amide isomer.

-

¹³C NMR Spectroscopy: The chemical shifts of the piperidine ring carbons are sensitive to their conformation. For instance, an axial substituent will typically cause an upfield shift (γ-gauche effect) on the C4 and C6 carbons compared to an equatorial substituent.[5]

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state. This offers a static picture of the lowest energy conformer under the conditions of crystallization.

Experimental Protocol: Single Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of this compound of suitable quality. This can be achieved by slow evaporation of a saturated solution in various solvents or solvent mixtures (e.g., ethyl acetate/hexane, methanol/water).

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model to obtain precise atomic coordinates, bond lengths, and bond angles.

-

Analysis: Analyze the resulting structure to determine the piperidine ring conformation (e.g., chair, boat), the orientation of the C2-carboxylic acid group (axial/equatorial), and the geometry of the N-methoxycarbonyl group (cis or trans).

While the solid-state conformation may not be the sole conformation present in solution, it provides an invaluable experimental benchmark for computational models.

Computational Modeling: A Predictive and Complementary Tool

Computational chemistry offers a powerful means to explore the potential energy surface of a molecule and predict the relative stabilities of its various conformers.

Conformational Search

The first step in a computational analysis is to identify all possible low-energy conformers. This can be achieved through various conformational search algorithms, such as molecular mechanics-based systematic or random searches.

Quantum Mechanical Calculations

Once potential conformers are identified, their geometries should be optimized and their relative energies calculated using quantum mechanical methods. Density Functional Theory (DFT) is a widely used and reliable method for such calculations.

Computational Protocol: DFT-based Conformational Analysis

-

Initial Structures: Generate initial 3D structures for all possible conformers of this compound, including different ring puckers, amide isomers, and substituent orientations.

-

Geometry Optimization: Perform full geometry optimization for each conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d) or a more modern functional like M06-2X with a larger basis set).

-

Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they correspond to true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energies, thermal corrections).

-

Energy Analysis: Compare the relative energies (including zero-point energy corrections) of the optimized conformers to determine their relative stabilities. The Boltzmann distribution can be used to predict the population of each conformer at a given temperature.

-

NMR Chemical Shift Prediction: The NMR chemical shifts for the optimized conformers can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predicted shifts can then be compared with experimental data to validate the computational model and aid in the assignment of signals to specific conformers.[6]

Diagrammatic Representation of the Computational Workflow:

Caption: Computational workflow for the conformational analysis of this compound.

Predicted Conformational Landscape and Key Findings

Based on established principles of stereochemistry and the influence of N-acylation on piperidine rings, the following conformational preferences are predicted for this compound:

-

Dominance of the Chair Conformation: The piperidine ring is expected to overwhelmingly favor a chair conformation to minimize angle and torsional strain.

-

Axial Preference of the C2-Carboxylic Acid Group: Due to the A(1,3) pseudoallylic strain induced by the N-methoxycarbonyl group, the conformer with the C2-carboxylic acid group in the axial position is predicted to be significantly more stable than the equatorial conformer.

-

Equilibrium of Amide Isomers: Both cis and trans amide isomers are likely to be populated in solution, with the energy difference between them being small enough to allow for their simultaneous observation under appropriate conditions. The exact ratio will be influenced by the solvent and temperature.

Table 1: Predicted Relative Stabilities of Key Conformers

| Piperidine Ring | Amide Isomer | C2-COOH Orientation | Predicted Relative Energy (kcal/mol) | Key Stabilizing/Destabilizing Factors |

| Chair | Trans | Axial | 0 (Reference) | Minimized A(1,3) strain |

| Chair | Trans | Equatorial | > 2.0 | Significant A(1,3) strain |

| Chair | Cis | Axial | 0.5 - 1.5 | Steric interactions of the methoxy group |

| Chair | Cis | Equatorial | > 3.0 | Significant A(1,3) strain and steric hindrance |

| Twist-Boat | - | - | > 4.0 | High torsional strain |

Note: These are qualitative predictions based on known principles. Actual energy differences require experimental determination and/or high-level computational analysis.

Conclusion and Future Perspectives

The conformational analysis of this compound is a multi-faceted challenge that requires the synergistic application of experimental and computational techniques. The dominant conformational features are a chair-like piperidine ring with a strong preference for an axial orientation of the C2-carboxylic acid group, driven by the avoidance of pseudoallylic strain. The presence of both cis and trans amide isomers further diversifies the conformational landscape.

A thorough understanding of these conformational preferences is crucial for the rational design of novel therapeutics incorporating this scaffold. By controlling the three-dimensional arrangement of functional groups, medicinal chemists can fine-tune the pharmacological properties of drug candidates, leading to improved efficacy and selectivity. Future work in this area could involve the synthesis of derivatives with varying N-acyl groups and C2-substituents to systematically probe the factors governing conformational control in this important class of molecules.

References

- Bagno, A., Rastrelli, F., & Saielli, G. (2006). Predicting the NMR spectra of organic compounds with density functional theory. Chemistry – A European Journal, 12(22), 5832-5843.

- D'Andrea, L. D., & DeYoung, A. (1999). Conformational Heterogeneity about Pipecolic Acid Peptide Bonds: Conformational, Thermodynamic, and Kinetic Aspects. The Journal of Organic Chemistry, 64(21), 7763–7771.

- Duddeck, H. (1979). Carbon-13 nuclear magnetic resonance spectra of N-nitroso-piperidines. Tetrahedron, 35(11), 1365-1368.

- Gogoll, A., & Gund, T. M. (1991). Conformational analysis of piperidine derivatives using molecular mechanics (MM2) and NMR spectroscopy. Journal of Molecular Structure: THEOCHEM, 231, 267-277.

- House, H. O., & Lee, L. F. (1976). Torsional effects in the piperidine ring. The Journal of Organic Chemistry, 41(5), 863–869.

- Katritzky, A. R., & Topsom, R. D. (1972). The conformations of heterocyclic compounds. Chemical Reviews, 72(6), 639–658.

- LaLonde, R. T., & Donvito, T. N. (1974). Carbon-13 nuclear magnetic resonance of piperidine and N-methylpiperidine derivatives. Canadian Journal of Chemistry, 52(21), 3778-3784.

- López-Mayorga, O., Jímenez-Barbero, J., & Martín-Lomas, M. (1990). Conformational analysis of N-acetyl-pipecolic acid and its methyl ester in solution. A 1H- and 13C-NMR study.

-

National Center for Biotechnology Information. (n.d.). Methyl 1-methylpiperidine-2-carboxylate. PubChem. Retrieved January 25, 2026, from [Link]

- Pihlaja, K., & Kleinpeter, E. (1994). Carbon-13 NMR Chemical Shifts in Structural and Stereochemical Analysis. VCH.

- Portoghese, P. S. (1966). Stereochemical studies on medicinal agents. I. A conformational study of some piperidine derivatives. Journal of Medicinal Chemistry, 9(5), 609-613.

- Riddell, F. G. (1980). The conformational analysis of heterocyclic compounds. Tetrahedron, 36(16), 2537-2556.

- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274.

- Wipf, P., & Kerekes, A. D. (2003). Allylic Strain in N-Acyl Piperidines and Tetrahydropyridines. The Journal of Organic Chemistry, 68(23), 8944–8951.

-

Wikipedia. (2023, December 2). Pipecolic acid. Retrieved January 25, 2026, from [Link]

Sources

- 1. thieme-connect.de [thieme-connect.de]

- 2. Pipecolic acid - Wikipedia [en.wikipedia.org]

- 3. Elucidating the Multiple Structures of Pipecolic Acid by Rotational Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acgpubs.org [acgpubs.org]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Coupling of 1-(methoxycarbonyl)piperidine-2-carboxylic Acid with Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pipecolic Acid Scaffolds in Peptidomimetics

The incorporation of non-natural amino acids into peptide structures is a cornerstone of modern drug discovery, offering a pathway to novel therapeutics with enhanced potency, selectivity, and metabolic stability.[1] Among these, pipecolic acid, a six-membered cyclic amino acid, and its derivatives are of significant interest.[2] The constrained cyclic structure of pipecolic acid can induce specific secondary structures, such as β-turns, in peptides, which are crucial for molecular recognition and biological activity. The N-substituted derivative, 1-(methoxycarbonyl)piperidine-2-carboxylic acid, provides a valuable building block for creating peptidomimetics with unique conformational properties and improved pharmacokinetic profiles.

This document provides a detailed guide to the chemical coupling of this compound with other amino acids, a critical step in the synthesis of these advanced peptidomimetics. As a senior application scientist, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring a robust and reproducible protocol.

Core Principles: Navigating the Challenges of Coupling N-Alkoxycarbonyl Cyclic Amino Acids

The peptide bond formation is fundamentally an amidation reaction between a carboxylic acid and an amine. The process requires the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the amino group of the incoming amino acid.[3] While conceptually straightforward, the coupling of this compound presents specific challenges due to its structural features:

-

Steric Hindrance: The cyclic nature and the N-substituent of the pipecolic acid derivative can create significant steric hindrance around the carboxylic acid, potentially slowing down the coupling reaction and requiring more potent activation methods.

-

Conformational Rigidity: The piperidine ring exists in a chair or boat conformation, which can influence the accessibility of the carboxylic acid for activation and subsequent coupling. The N-acyl group is known to affect the cis-trans isomerism of the amide bond, which can impact the overall peptide conformation.[4]

-

Racemization: As with many chiral amino acids, there is a risk of epimerization at the α-carbon during the activation step, particularly under harsh basic conditions. This can lead to a mixture of diastereomeric peptides, which are often difficult to separate and can have different biological activities.[5]

To address these challenges, a careful selection of coupling reagents, additives, and reaction conditions is paramount.

Recommended Coupling Reagents and Rationale

Several classes of coupling reagents are available for peptide synthesis, each with its own mechanism and advantages. For sterically hindered N-substituted amino acids like this compound, uronium/aminium and phosphonium salt-based reagents are generally preferred over carbodiimides alone due to their higher reactivity and lower propensity for certain side reactions.

| Coupling Reagent | Class | Key Advantages for this Application |

| HATU | Uronium/Aminium | High coupling efficiency, even for sterically hindered amino acids. The formation of the OAt-active ester is rapid and leads to less racemization.[6] |

| HBTU | Uronium/Aminium | A widely used and cost-effective coupling reagent with good performance for many standard couplings.[3] |

| PyBOP | Phosphonium | Efficiently forms active esters with minimal side reactions. Byproducts are generally easy to remove. |

| EDC/HOBt | Carbodiimide/Additive | A classic and versatile combination. HOBt acts as a nucleophile to form an active ester, which suppresses racemization and improves coupling efficiency compared to EDC alone.[7] |

Expert Insight: While EDC/HOBt is a viable option, for challenging couplings involving sterically hindered amino acids, HATU is often the reagent of choice due to its superior reactivity and ability to minimize racemization.[6] The anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group of HATU accelerates the coupling reaction.

Experimental Workflow: A Visual Guide

The following diagram illustrates the general workflow for the coupling of this compound with an amino acid ester.

Caption: General workflow for solution-phase peptide coupling.

Detailed Protocol: Solution-Phase Coupling using HATU/HOBt

This protocol describes the coupling of this compound with a representative amino acid ester, methyl glycinate hydrochloride.

Materials and Equipment

-

This compound

-

Methyl glycinate hydrochloride (H-Gly-OMe·HCl)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (Brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flasks, magnetic stir bars, ice bath, rotary evaporator, column chromatography setup (silica gel)

Procedure

-

Preparation of Reactants:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

-

In a separate flask, dissolve methyl glycinate hydrochloride (1.1 eq) and DIPEA (2.2 eq) in anhydrous DMF. Stir for 5 minutes. The additional equivalent of DIPEA is to neutralize the hydrochloride salt of the amino acid ester.

-

-

Activation of the Carboxylic Acid:

-

To the solution of this compound, add HOBt (1.1 eq) and HATU (1.1 eq).

-

Cool the mixture to 0°C in an ice bath and stir for 5-10 minutes. This pre-activation step is crucial for forming the active ester and minimizing side reactions.[8]

-

-

Coupling Reaction:

-

Slowly add the solution of methyl glycinate and DIPEA to the activated carboxylic acid mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

-

-

Work-up:

-

Pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers and wash successively with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). These washes remove unreacted starting materials, coupling byproducts, and excess base.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure dipeptide.

-

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses common issues and provides scientifically grounded solutions.

Caption: Troubleshooting decision tree for peptide coupling reactions.

Conclusion

The successful coupling of this compound with amino acids is readily achievable with a careful selection of reagents and adherence to a well-designed protocol. The use of potent coupling reagents like HATU, in conjunction with racemization suppressants such as HOBt, provides a reliable method for overcoming the steric hindrance inherent in this N-substituted cyclic amino acid. The protocols and insights provided in this guide are intended to empower researchers to confidently incorporate this valuable building block into their peptidomimetic and drug discovery programs.

References

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.

-

Chemistry LibreTexts. (2021, August 15). 12.5: Peptide Synthesis- Solution-Phase. Retrieved from [Link]

- Hurevich, M., & Gilon, C. (2012). Conformational Properties of Secondary Amino Acids: Replacement of Pipecolic Acid by N-Methyl-L-alanine in Efrapeptin C. Israel Journal of Chemistry, 52(1-2), 108-117.

-

AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

-

AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

- Anjaneyulu, P. S., & Vasanthakumar, G. R. (2004). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Tetrahedron Letters, 45(2), 473-475.

- Papini, A. M., et al. (2023). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). Molecules, 28(20), 7179.

- Beausoleil, E., & Lubell, W. D. (1997). Alkyl Substituent Effects on Pipecolyl Amide Isomer Equilibrium: Efficient Methodology for Synthesizing Enantiopure 6-Alkylpipecolic Acids and Conformational Analysis of Their N-Acetyl N'-Methylamides. The Journal of Organic Chemistry, 62(21), 7230-7238.

- Schölz, C., et al. (2016). A versatile route towards 6-arylpipecolic acids. Beilstein Journal of Organic Chemistry, 12, 1936-1943.

- Isidro-Llobet, A., et al. (2009). Methods and protocols of modern solid phase peptide synthesis. Methods in molecular biology (Clifton, N.J.), 549, 1-27.

-

Asymmetric.co. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved from [Link]

- Vlieghe, P., et al. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40-56.

- Toniolo, C. (1990). Conformationally restricted peptides through short-range cyclizations. International journal of peptide and protein research, 35(4), 287-300.

- Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.

- Rainer, J., et al. (2017). Conformational analysis of pipecolic acid substituted collagen model peptides. Journal of structural biology, 199(2), 101-109.

Sources

- 1. youtube.com [youtube.com]

- 2. A versatile route towards 6-arylpipecolic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bachem.com [bachem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]

- 7. peptide.com [peptide.com]

- 8. researchgate.net [researchgate.net]

Application Note: Derivatization Strategies for the Analytical Determination of 1-(Methoxycarbonyl)piperidine-2-carboxylic Acid

Abstract and Introduction

1-(Methoxycarbonyl)piperidine-2-carboxylic acid is a cyclic, N-protected amino acid derivative. As a rigid, non-proteinogenic amino acid scaffold, it serves as a critical building block in the synthesis of pharmaceuticals, including local anesthetics and antipsychotic agents.[1] Accurate quantification and characterization of this molecule and its metabolites are essential in drug development, pharmacokinetic studies, and quality control.

However, the inherent chemical properties of this analyte—specifically the polar, non-volatile carboxylic acid group—present significant analytical challenges. Direct analysis by gas chromatography (GC) is not feasible due to thermal decomposition, while analysis by liquid chromatography-mass spectrometry (LC-MS) can suffer from poor retention on reversed-phase columns and suboptimal ionization efficiency.[2][3][4]

Chemical derivatization is a powerful strategy to overcome these limitations. By chemically modifying the target analyte, we can enhance its volatility for GC analysis or improve its ionization efficiency and chromatographic behavior for LC-MS analysis.[5][6] This application note provides a detailed guide to selected derivatization protocols for this compound, explaining the rationale behind each approach and providing step-by-step methodologies for researchers.

The Rationale for Derivatization: Choosing the Right Strategy

The primary target for derivatization on this compound is the carboxylic acid functional group. The secondary amine is already protected by a methoxycarbonyl group, which is generally stable under the conditions described. The choice of derivatization strategy is dictated entirely by the intended analytical platform.

-

For Gas Chromatography-Mass Spectrometry (GC-MS): The core objective is to increase the analyte's volatility and thermal stability.[3][4] This is achieved by converting the polar carboxylic acid into a less polar, more volatile ester. Silylation is a widely adopted and highly effective method for this purpose.[2][7]

-

For Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The goal is to enhance detection sensitivity. This can be achieved by improving chromatographic peak shape and, more importantly, by increasing the analyte's ionization efficiency in the mass spectrometer source.[6][8] Derivatization can introduce a permanently charged moiety or a group with high proton affinity, making the molecule more amenable to electrospray ionization (ESI).

-

For Chiral Analysis: As a chiral molecule, separating its enantiomers may be necessary.[9] This can be approached in two ways:

-

Direct Method (No Derivatization): Utilizing a chiral stationary phase (CSP) in HPLC can separate the enantiomers directly. For N-derivatized cyclic amino acids, columns like the CHIROBIOTIC T have shown unique selectivity.[10] This is often the most direct and preferred method.

-

Indirect Method (Derivatization): Reacting the analyte with a chiral derivatizing agent (CDA) creates a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral column.[11][12]

-

This guide will focus on derivatization protocols for GC-MS and LC-MS/MS analysis.

Visual Workflow: From Sample to Data

The following diagram outlines the general workflow for the derivatization and analysis of this compound.

Caption: General analytical workflow for derivatization.

Protocol 1: Silylation for GC-MS Analysis

Principle: Silylation replaces the acidic proton of the carboxylic acid with a non-polar silyl group, typically a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. This guide details the use of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which generates TBDMS derivatives. TBDMS derivatives are notably more stable and less sensitive to moisture than their TMS counterparts, providing a more robust analysis.[4]

Materials

-

This compound standard or sample

-

N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

-

Acetonitrile (ACN), anhydrous grade

-

Pyridine, anhydrous grade (optional, can catalyze the reaction)

-

Reaction vials (2 mL, with PTFE-lined caps)

-

Heating block or oven

-

Nitrogen evaporator

Step-by-Step Protocol

-

Sample Preparation: Aliquot a known amount of the sample solution (e.g., 10-100 µL) into a reaction vial. If the sample is in an aqueous solution, it must be completely dried.

-

Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40-50°C. The absence of water is critical for successful silylation.[4]

-

Reagent Addition: To the dried residue, add 50 µL of anhydrous acetonitrile and 50 µL of MTBSTFA. If derivatization is slow, 1-2 µL of pyridine can be added as a catalyst.

-

Reaction: Cap the vial tightly and heat at 70-80°C for 60 minutes. For sterically hindered acids, extending the reaction time to 2-4 hours may improve yield.[4]

-

Cooling & Analysis: After heating, allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS system. No workup is required.

Reaction Scheme

Caption: Silylation of the carboxylic acid with MTBSTFA.

Note: A placeholder is used for the product image as a live chemical drawing tool is not available.

Protocol 2: Derivatization for Enhanced LC-MS/MS Detection

Principle: To improve sensitivity in positive mode ESI-LC-MS/MS, the carboxylic acid can be converted to an amide using a reagent that contains a site of high proton affinity or a permanent positive charge. This protocol uses 1-(2-pyridyl)piperazine, coupled via 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to introduce a basic pyridyl-piperazine moiety. This group is readily protonated, leading to a significant enhancement in ESI signal intensity.

Materials

-

This compound standard or sample

-

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)

-

1-Hydroxy-7-azabenzotriazole (HOAt)

-

1-(2-Pyridyl)piperazine

-

Dimethylformamide (DMF), anhydrous grade

-

Diisopropylethylamine (DIPEA)

-

Reaction vials (2 mL)

-

LC-MS grade water and acetonitrile

Step-by-Step Protocol

-

Sample & Reagent Preparation:

-

Prepare a 10 mg/mL solution of EDC in anhydrous DMF.

-

Prepare a 10 mg/mL solution of HOAt in anhydrous DMF.

-

Prepare a 10 mg/mL solution of 1-(2-pyridyl)piperazine in anhydrous DMF.

-

Dissolve the dried analyte in 100 µL of anhydrous DMF.

-

-

Activation: To the analyte solution, add 20 µL of the EDC solution and 20 µL of the HOAt solution. HOAt is used as a coupling additive to increase efficiency and reduce side reactions.

-

Coupling Reaction: Add 5 µL of DIPEA (to act as a base), followed by 20 µL of the 1-(2-pyridyl)piperazine solution.

-

Incubation: Vortex the mixture gently and allow it to react at room temperature for 2-4 hours, or overnight for maximum yield.

-

Quenching & Dilution: After the reaction is complete, dilute the sample 100-fold or more with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to quench the reaction and prepare it for injection.

-

Analysis: Analyze the diluted sample by LC-MS/MS.

Data Interpretation & Expected Results

Derivatization chemically alters the analyte, resulting in a predictable mass shift and distinct fragmentation patterns. These features are crucial for method development and data validation.

Quantitative Data Summary

| Parameter | Protocol 1 (GC-MS) | Protocol 2 (LC-MS/MS) |

| Derivatization Reagent | MTBSTFA | 1-(2-Pyridyl)piperazine + EDC/HOAt |

| Target Functional Group | Carboxylic Acid (-COOH) | Carboxylic Acid (-COOH) |

| Derivative Formed | TBDMS Ester | Pyridylpiperazine Amide |

| Analyte MW | 187.20 g/mol | 187.20 g/mol |

| Mass Added | +114.25 g/mol (TBDMS - H) | +145.21 g/mol (C9H11N3 - H2O) |

| Derivative MW | 301.45 g/mol | 332.41 g/mol |

| Typical Reaction Temp. | 70-80°C | Room Temperature |

| Typical Reaction Time | 1-4 hours | 2-12 hours |

Mass Spectrometry Fragmentation Insights

-

TBDMS Derivatives (GC-MS): Electron ionization (EI) of TBDMS esters produces characteristic fragments. The most prominent ion is often the loss of the tert-butyl group ([M-57]⁺ ), which is a diagnostic ion for TBDMS derivatives.[4] Other expected fragments include the loss of a methyl group ([M-15]⁺) and cleavage of the entire TBDMS-O-CO group.[13]

-